molecular formula C23H21N3O3S B2388026 2-((1-(Naphthalen-2-ylsulfonyl)piperidin-4-yl)oxy)quinoxaline CAS No. 1705904-22-8

2-((1-(Naphthalen-2-ylsulfonyl)piperidin-4-yl)oxy)quinoxaline

Cat. No.: B2388026
CAS No.: 1705904-22-8
M. Wt: 419.5
InChI Key: VRRKAFNATQZXMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1-(Naphthalen-2-ylsulfonyl)piperidin-4-yl)oxy)quinoxaline is a useful research compound. Its molecular formula is C23H21N3O3S and its molecular weight is 419.5. The purity is usually 95%.
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Biological Activity

2-((1-(Naphthalen-2-ylsulfonyl)piperidin-4-yl)oxy)quinoxaline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its synthesis, mechanisms of action, and various biological activities supported by diverse research findings.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Piperidine Ring : This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Naphthalene Sulfonyl Group : Sulfonylation reactions using naphthalene-2-sulfonyl chloride are commonly employed.
  • Coupling with Quinoxaline Moiety : The final step involves coupling the piperidine derivative with a quinoxaline precursor under suitable reaction conditions.

The mechanism of action for this compound involves its interaction with specific molecular targets, which may include enzymes or receptors. By binding to these targets, the compound can modulate their activity, leading to various biological effects. The specific pathways and targets may vary depending on the context of use .

Biological Activities

Research has indicated several potential biological activities associated with this compound:

Antimicrobial Activity

Studies have demonstrated that derivatives similar to this compound exhibit significant antimicrobial properties. For instance, certain derivatives showed minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .

Anticancer Properties

The compound has also been evaluated for its anticancer properties. Research indicates that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

In vitro studies suggest anti-inflammatory effects, potentially by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 . This could make it a candidate for treating inflammatory diseases.

Case Studies

Several case studies have highlighted the biological efficacy of related compounds:

  • Study on Antimicrobial Efficacy : A study evaluated several naphthalene sulfonamide derivatives, revealing that certain compounds exhibited strong bactericidal activity against resistant strains of bacteria, indicating their potential as therapeutic agents .
  • Anticancer Activity Assessment : In another study, a series of quinoxaline derivatives were tested against various cancer cell lines, showing promising results in inhibiting tumor growth and inducing apoptosis .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is beneficial:

Compound NameStructureBiological Activity
2-((1-(Naphthalen-2-ylsulfonyl)piperidin-4-yl)oxy)pyridinePyridine StructureModerate antimicrobial activity
2-((1-(Naphthalen-2-ylsulfonyl)piperidin-4-yl)oxy)pyrimidinePyrimidine StructureStrong anticancer properties
2-((1-(Naphthalen-2-ylsulfonyl)piperidin-4-yl)oxy)pyrazinePyrazine StructureNotable anti-inflammatory effects

Properties

IUPAC Name

2-(1-naphthalen-2-ylsulfonylpiperidin-4-yl)oxyquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S/c27-30(28,20-10-9-17-5-1-2-6-18(17)15-20)26-13-11-19(12-14-26)29-23-16-24-21-7-3-4-8-22(21)25-23/h1-10,15-16,19H,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRRKAFNATQZXMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC3=CC=CC=C3N=C2)S(=O)(=O)C4=CC5=CC=CC=C5C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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